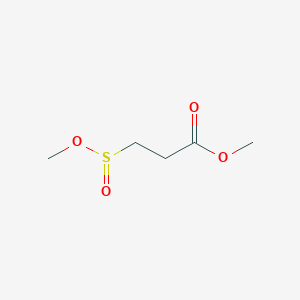
Methyl 3-(methoxysulfinyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(methoxysulfinyl)propanoate is a chemical compound with the molecular formula C5H10O4S . It has an average mass of 166.195 Da and a monoisotopic mass of 166.029984 Da .
Synthesis Analysis
The synthesis of Methyl 3-(methoxysulfinyl)propanoate involves the use of sulfuric acid in dichloromethane at 25℃ for 12.5 hours . The reaction takes place in a test tube containing the appropriate sodium salt of sulfinic acid. After 30 minutes of reaction, powdered 4 A molecular sieves are added. The mixture is stirred for the time indicated and then diluted with dichloromethane and transferred to a separation funnel. The organic phase is then washed with water, dried over anhydrous MgSO4, and filtered through a pad of silica. The solvents are removed in vacuo and the resulting crude product is further purified by flash column chromatography .Molecular Structure Analysis
The molecular structure of Methyl 3-(methoxysulfinyl)propanoate consists of 19 bonds, including 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 sulfite (thio-/dithio-) .Physical And Chemical Properties Analysis
Methyl 3-(methoxysulfinyl)propanoate has a density of 1.3±0.1 g/cm3 . Its boiling point is 259.3±42.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.7±3.0 kJ/mol, and its flash point is 110.6±27.9 °C .Applications De Recherche Scientifique
Synthetic Chemistry
Methyl 3-(methoxysulfinyl)propanoate plays a significant role in synthetic chemistry. It has been used in the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives, which are of interest due to their conformational properties and potential intramolecular hydrogen bonding. This suggests its utility in developing compounds with specific structural characteristics (Tye & Skinner, 2002).
Atmospheric Chemistry
In atmospheric chemistry, methyl 3-(methoxysulfinyl)propanoate-related compounds, specifically methylsulfoxide radicals, have been identified as key reactive species in the oxidation of volatile organic sulfur compounds (VOSCs). This research is crucial for understanding atmospheric processes and the environmental fate of these compounds (Liu et al., 2017).
Pharmaceutical Applications
In the pharmaceutical domain, derivatives of methyl 3-(methoxysulfinyl)propanoate have been explored for their antiproliferative activity against various cancer cell lines. This indicates its potential as a precursor or intermediate in the synthesis of bioactive compounds (Božić et al., 2017).
Material Science
Methyl 3-(methoxysulfinyl)propanoate is also relevant in material science. It has been used in the synthesis of functional polysiloxanes, which exhibit unique fluorescence properties and potential applications in hydrophilic modifications in biomedical fields (Cao et al., 2017).
Organic Synthesis
In organic synthesis, it serves as a building block for various compounds. For instance, its derivatives have been used in the synthesis of 3-(pyrimidinyl)propanoates, demonstrating its versatility in creating complex organic structures (Flores et al., 2013).
Environmental Chemistry
Furthermore, studies on the kinetics and products of reactions involving methyl 3-(methoxysulfinyl)propanoate-related compounds help in understanding their environmental impact and transformation processes (Aschmann et al., 2011).
Propriétés
IUPAC Name |
methyl 3-methoxysulfinylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-8-5(6)3-4-10(7)9-2/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVWDVJMTCWVRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

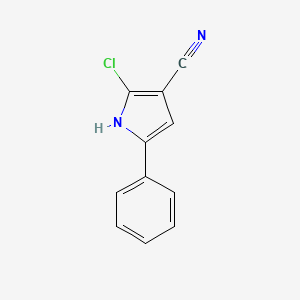
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2385095.png)
![(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2385098.png)
![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B2385103.png)
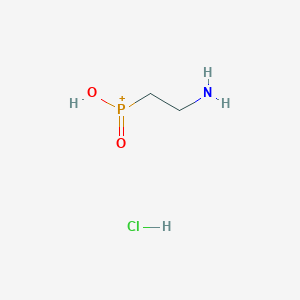
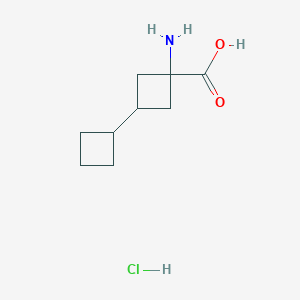


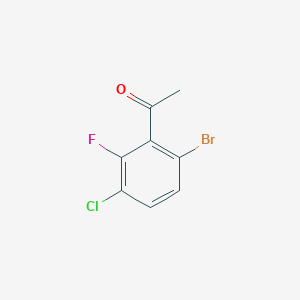


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid](/img/structure/B2385115.png)
![7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine](/img/structure/B2385116.png)
![2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2385117.png)